5-Sulfosalicylaldehyde sodium salt
Overview
Description
5-Sulfosalicylaldehyde sodium salt, also known as sodium 5-sulfosalicylate, is a compound that has been extensively studied for its interesting chemical and physical properties. It is a derivative of salicylic acid where a sulfonate group is attached to the aromatic ring, enhancing its solubility and reactivity in various applications.
Synthesis Analysis
The synthesis of sodium 5-sulfosalicylate and its complexes has been achieved through various methods. For instance, the reaction of sodium 5-sulfosalicylate dihydrate with copper(II) sulfate in water leads to the formation of a green sodium[triaqua(5-sulfosalicylato)copper(II)] complex . Similarly, the synthesis of complexes with rubidium(I), caesium(I), and lead(II) has been reported, where the metal ions coordinate with the oxygen donors of the sulfonate, carboxylate, and phenolate groups of the ligand .
Molecular Structure Analysis
The molecular structure of sodium 5-sulfosalicylate has been determined using X-ray diffraction analysis. The anion typically retains intermolecular hydrogen bonding between phenolic and carboxylic oxygen atoms . In various complexes, the coordination modes of the sulfosalicylate anion can vary, such as the syn-syn coordination mode in the copper(II) complex or the different coordination polyhedra observed in the rubidium(I) complex .
Chemical Reactions Analysis
Sodium 5-sulfosalicylate participates in a range of chemical reactions, forming complexes with various metals. For example, the green copper(II) complex reacts with adenine to form a violet tetraadeninato(diaqua)-bis(copper(II)) dihydrate, which has potential implications for anticancer activity . The reactivity of the sulfosalicylate anion is also evident in the formation of polymeric structures with rubidium(I), caesium(I), and lead(II), where it acts as a bridging ligand .
Physical and Chemical Properties Analysis
The physical and optical properties of organic 5-sulfosalicylates have been explored, revealing their potential as materials with tunable optical and non-linear-optical properties. Experimental methods such as single crystal X-ray diffraction, electronic absorption, and fluorescence spectroscopy have been employed alongside theoretical calculations to understand these properties . Additionally, the thermal stability and luminescence properties of barium complexes with 5-sulfoisophthalic acid sodium salt have been investigated, showing the formation of a three-dimensional structure and potential for luminescent applications .
Scientific Research Applications
Molecular Structure and Reactivity
5-Sulfosalicylaldehyde sodium salt has been studied for its crystal and molecular structure. The 5-sulfosalicylate anion, in particular, coordinates in an unusual syn-syn mode, binding bidentately the Cu(II) ion through carboxylic and phenolic oxygens. This unique coordination has implications for the synthesis of complex compounds and potential applications in catalysis and materials science (Marzotto et al., 2001).
Interaction with DNA
5-Sulfosalicylaldehyde sodium salt derivatives have shown interaction with calf thymus DNA, an important aspect in understanding drug-DNA interactions, fundamental for drug design and pharmacology. Schiff base complexes of this compound bind to DNA, which can be relevant for therapeutic and biotechnological applications (Dehkordi et al., 2011).
Optical and Non-linear Optical Properties
The organic 5-sulfosalicylates have been proposed as materials with tunable optical and non-linear optical (NLO) properties. These properties are crucial for applications in photonics and optoelectronics, including the development of new types of lasers, optical switches, and sensors (Ivanova & Spiteller, 2011).
Enhancement in Flotation Processes
In the field of mineral processing, sodium sulfosalicylate has been used to enhance the sulfidation-flotation of smithsonite, significantly increasing flotation recovery. This has implications for improving the efficiency of mineral processing and reducing environmental impact (Wu et al., 2017).
Detection of Copper Ions
A 5-sulfosalicylaldehyde derivative has been developed as a selective fluorescent probe for the detection of copper ions in aqueous solutions. This is particularly relevant for environmental monitoring, where the detection of metal ions in water is crucial (Yue et al., 2014).
Safety And Hazards
properties
IUPAC Name |
sodium;3-formyl-4-hydroxybenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S.Na/c8-4-5-3-6(13(10,11)12)1-2-7(5)9;/h1-4,9H,(H,10,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPXAEMDIJSTBY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Sulfosalicylaldehyde sodium salt |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.